Increased Molecular Weight and Lipophilicity vs. Non-Iodinated and Lighter Halogen Analogs
The presence of the iodine atom in 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid confers a significantly higher molecular weight and increased lipophilicity compared to its hydrogen, fluoro, chloro, and bromo counterparts. This difference can be exploited to modulate the pharmacokinetic properties of derived drug candidates, such as improving membrane permeability or enhancing binding affinity through halogen bonding interactions .
| Evidence Dimension | Molecular Weight (g/mol) and predicted lipophilicity trend |
|---|---|
| Target Compound Data | MW: 314.08 |
| Comparator Or Baseline | 1-Phenyl-1H-pyrazole-3-carboxylic acid (MW: 188.18) [1]; 1-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid (MW: 206.17) ; 1-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid (MW: 222.63) ; 1-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid (MW: 267.08) |
| Quantified Difference | MW increase of 125.9 g/mol vs. H analog; 107.91 g/mol vs. F analog; 91.45 g/mol vs. Cl analog; 47.00 g/mol vs. Br analog. LogP is expected to increase following the halogen series (F < Cl < Br < I). |
| Conditions | Calculated from molecular formula (C10H7IN2O2 vs. C10H7XN2O2, where X = H, F, Cl, Br). |
Why This Matters
Higher molecular weight and lipophilicity are critical parameters for medicinal chemists optimizing blood-brain barrier penetration or target engagement for specific therapeutic areas.
- [1] American Elements. 1-phenyl-1H-pyrazole-3-carboxylic acid. Molecular Weight: 188.19. View Source
